(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
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Overview
Description
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including the production of polymers and coatings. This compound is characterized by its ability to undergo polymerization, making it valuable in the creation of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate typically involves the reaction of diols with acrylate compounds under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of initiators, forming high-molecular-weight polymers.
Esterification: It can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding diols and acrylates.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Polymerization: High-performance polymers with applications in coatings and adhesives.
Esterification: Various esters used in the production of plasticizers and resins.
Hydrolysis: Diols and acrylates, which can be further utilized in other chemical processes.
Scientific Research Applications
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate primarily involves its ability to undergo polymerization. The acrylate groups in the compound react with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long polymer chains with desirable mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of acrylate groups and the formation of covalent bonds between monomer units.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxypropyl)methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
(2-Hydroxyethyl)acrylate: Contains a shorter hydroxyalkyl chain compared to (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate.
(2-Hydroxypropyl)acrylate: Similar but with a simpler structure and fewer functional groups.
Uniqueness
This compound is unique due to its complex structure, which provides multiple reactive sites for polymerization and other chemical reactions. This makes it highly versatile and valuable in various applications, particularly in the production of high-performance materials.
Properties
CAS No. |
94160-28-8 |
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Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI Key |
LXNUAQFJXYLDPQ-YDFGWWAZSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C |
Canonical SMILES |
CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O |
Origin of Product |
United States |
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